![molecular formula C17H15ClO B6356428 (2E)-3-(2-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one CAS No. 1176617-44-9](/img/structure/B6356428.png)
(2E)-3-(2-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one
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Overview
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions leading to the formation of the desired product from specific starting materials. The synthesis of chalcones typically involves the Claisen-Schmidt condensation of an appropriate aromatic aldehyde and a ketone .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds present .Chemical Reactions Analysis
Chemical reactions analysis would involve studying the reactions that the compound can undergo. This could involve predicting likely reactions based on the functional groups present in the molecule .Physical And Chemical Properties Analysis
Analysis of physical and chemical properties could involve determining the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions .Scientific Research Applications
(2E)-3-(2-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one has been studied for its potential applications in scientific research. It has been used as a starting material in the synthesis of a variety of compounds, such as N-substituted benzimidazoles, which have been studied for their potential use as inhibitors of the enzyme dihydrofolate reductase. The compound has also been used to synthesize a variety of other compounds, such as benzoxazoles, which have been studied for their potential use as inhibitors of the enzyme histone deacetylase.
Mechanism of Action
The mechanism of action of (2E)-3-(2-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one is not well understood. However, it is thought that the compound may act as an inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of the essential cofactor tetrahydrofolate. It is also thought that the compound may act as an inhibitor of the enzyme histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is thought that the compound may have a variety of effects on the body, including the inhibition of the enzyme dihydrofolate reductase, which may lead to an increase in the levels of tetrahydrofolate in the body. It is also thought that the compound may have an effect on the expression of certain genes, which may lead to changes in the body’s physiology.
Advantages and Limitations for Lab Experiments
The advantages of using (2E)-3-(2-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one in laboratory experiments include its relatively low cost, its high purity, and its ease of synthesis. The compound is also relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments, such as its low solubility in water and its potential toxicity.
Future Directions
The potential future directions for (2E)-3-(2-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in scientific research. It is also possible that the compound may be used as a starting material for the synthesis of other molecules, such as N-substituted benzimidazoles, which have been studied for their potential use as inhibitors of the enzyme dihydrofolate reductase. Additionally, the compound may be used to synthesize a variety of other compounds, such as benzoxazoles, which have been studied for their potential use as inhibitors of the enzyme histone deacetylase.
Synthesis Methods
The synthesis of (2E)-3-(2-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one is done through a palladium-catalyzed cross-coupling reaction between phenylacetylene and 2-chloro-4-ethylphenol. The reaction is typically done in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate. The reaction is usually conducted in an inert atmosphere at a temperature of between 80 and 120°C. The product of this reaction is a mixture of the desired compound and other byproducts, which can be separated by column chromatography.
Safety and Hazards
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO/c1-2-13-7-9-15(10-8-13)17(19)12-11-14-5-3-4-6-16(14)18/h3-12H,2H2,1H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPYAOJYMPYMOG-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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